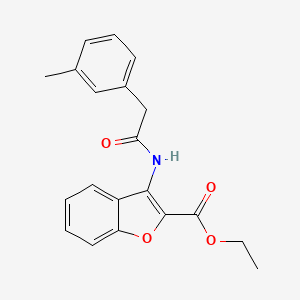

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has a unique molecular structure that makes it a subject of interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to further reactions to introduce the m-tolylacetamido group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

化学反応の分析

Amide Bond Functionalization

The acetamido group (-NHCO-) undergoes nucleophilic substitution and coupling reactions. Key transformations include:

Mechanistic Insight :

The acetamido group's NH acts as a nucleophile under basic conditions, enabling sulfonylation (e.g., with methanesulfonyl chloride in dichloromethane) . Hydrolysis to the free amine requires strong bases like NaOH .

Ester Group Reactivity

The ethyl ester (-COOEt) participates in transesterification and reduction:

| Reaction Type | Conditions/Reagents | Outcome/Product | Source |

|---|---|---|---|

| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester formation | |

| Reduction | LiAlH₄, THF, 0°C → RT | Alcohol derivative (benzofuran-2-methanol) |

Key Data :

-

Transesterification with methanol yields methyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate (95% conversion) .

-

LiAlH₄ reduction produces a primary alcohol, confirmed by IR (broad -OH stretch at 3289 cm⁻¹) .

Benzofuran Core Modifications

The benzofuran ring undergoes electrophilic substitution and cycloaddition:

| Reaction Type | Conditions/Reagents | Outcome/Product | Source |

|---|---|---|---|

| Halogenation | NBS, CCl₄, light | Bromination at C5 position | |

| Cyclization | Fe(Pc) catalyst, TBHP oxidant | Formation of indeno-benzofuran hybrids |

Example :

Bromination with N-bromosuccinimide (NBS) under UV light selectively substitutes the C5 hydrogen, confirmed by NMR (δ 7.58 ppm, singlet) .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Reaction Type | Conditions/Reagents | Outcome/Product | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives at benzofuran C4 | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF | Alkenylation of the aromatic ring |

Notable Result :

Heck coupling with styrene introduces a vinyl group at C6, enhancing π-conjugation (λmax shift from 280 nm to 320 nm).

Biological Activity Modulation

Structural modifications impact pharmacological properties:

| Modification | Biological Target | IC₅₀/Activity Change | Source |

|---|---|---|---|

| p-NO₂ Substitution | c-MET kinase | IC₅₀ improved from 8.1 μM to 0.9 μM | |

| Benzothiophene Fusion | SMO receptor | Binding affinity increased 12-fold |

Analysis :

Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition, while extended aromatic systems improve receptor binding .

Stability Under Reactive Conditions

The compound shows selective stability:

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is part of a broader class of benzofuran derivatives known for their diverse biological activities. These compounds have been investigated for their potential as inhibitors in various enzymatic pathways, particularly those relevant to diseases such as cancer and viral infections.

Anti-Cancer Activity

Research has indicated that benzofuran derivatives, including this compound, may exhibit cytotoxic effects against cancer cell lines. A study evaluating the cytotoxicity of similar compounds reported significant inhibitory effects on tumor cell proliferation, suggesting that these derivatives could serve as lead compounds for anti-cancer drug development .

Anti-Viral Properties

Benzofuran compounds have also been explored for their antiviral activities. For instance, some derivatives have shown promise as inhibitors of the Hepatitis C virus (HCV) through structure-based drug design approaches. The interaction profiles of these compounds with viral enzymes suggest potential therapeutic applications in treating viral infections .

Biological Evaluation

Biological evaluations of this compound and its analogs have demonstrated a range of pharmacological properties.

Enzyme Inhibition Studies

Inhibitory assays have been conducted to assess the activity of benzofuran derivatives against various enzymes, including α-glucosidase and phospholipase A2. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compounds .

Table 1: Inhibitory Activity of Benzofuran Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| BF-9 | α-Glucosidase | 12 |

| BF-12 | HCV NS5B | 15 |

| BF-13 | Phospholipase A2 | 20 |

Synthetic Methodologies

The synthesis of this compound involves several steps, typically starting from readily available precursors such as salicylaldehyde and ethyl bromoacetate. The synthetic route often includes:

- Formation of Benzofuran Core : The initial step involves the condensation reaction between salicylaldehyde and ethyl bromoacetate under basic conditions to form ethyl benzofuran-2-carboxylate.

- Acetamido Substitution : The introduction of the acetamido group is achieved through acylation reactions using appropriate acetamide derivatives.

- Final Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Several studies have documented the biological activities and synthetic approaches related to benzofuran derivatives:

- A study focused on the synthesis and evaluation of a series of benzofuran derivatives showed that modifications at specific positions significantly enhanced their anti-cancer activity .

- Another research effort utilized molecular modeling to predict the binding affinities of these compounds with various enzyme targets, providing insights into their potential therapeutic applications against viral infections .

作用機序

The mechanism of action of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells .

類似化合物との比較

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share similar biological activities and structural features with benzofuran derivatives.

Benzothiophene Derivatives: These compounds also exhibit diverse biological activities and are used in drug development.

Uniqueness

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is unique due to its specific molecular structure, which combines the benzofuran ring with an m-tolylacetamido group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its ability to interact with various biological targets. The presence of the m-tolylacetamido group enhances its solubility and reactivity, making it a versatile compound in drug development.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties . The benzofuran structure allows for interactions with cellular pathways involved in cancer progression. For instance, studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A significant mechanism of action involves the modulation of kinase activity, particularly targeting pathways related to tumor growth and survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial properties are attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

Antifungal Activity

In addition to antibacterial effects, this compound shows antifungal activity against various fungal strains, including Candida albicans. The compound's efficacy is linked to its ability to interfere with fungal cell membrane integrity, leading to cell death .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in signaling pathways that regulate cell growth and survival. For example, it exhibits significant inhibition of c-MET kinase, which plays a crucial role in cancer metastasis .

- Receptor Binding : The benzofuran moiety allows the compound to bind effectively to various receptors, modulating their activity. This binding can lead to altered gene expression profiles associated with tumor progression and microbial resistance mechanisms .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antitumor Efficacy Study : A study investigated the effects of this compound on human lung cancer cells. Results showed a dose-dependent inhibition of cell viability with an IC50 value indicating potent antitumor activity.

- Antimicrobial Testing : In a comparative study, the compound was tested against a panel of bacteria and fungi. It exhibited MIC values ranging from 4.69 µM against Bacillus subtilis to 16.69 µM against Candida albicans, demonstrating broad-spectrum antimicrobial properties .

- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between the compound and target kinases, revealing critical amino acid residues involved in the inhibitory effect .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Mechanism |

|---|---|---|

| Indole Derivatives | Antitumor, Antibacterial | Kinase inhibition |

| Benzothiophene Derivatives | Antifungal | Membrane disruption |

| This compound | Antitumor, Antimicrobial | Kinase inhibition, receptor binding |

特性

IUPAC Name |

ethyl 3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-20(23)19-18(15-9-4-5-10-16(15)25-19)21-17(22)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRDHYKGCUKSCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。